

Foundational Studies of Omigapil in Parkinson's Disease Research: A Technical Guide

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Compound of Interest

Compound Name: *Omigapil*

Cat. No.: *B10783124*

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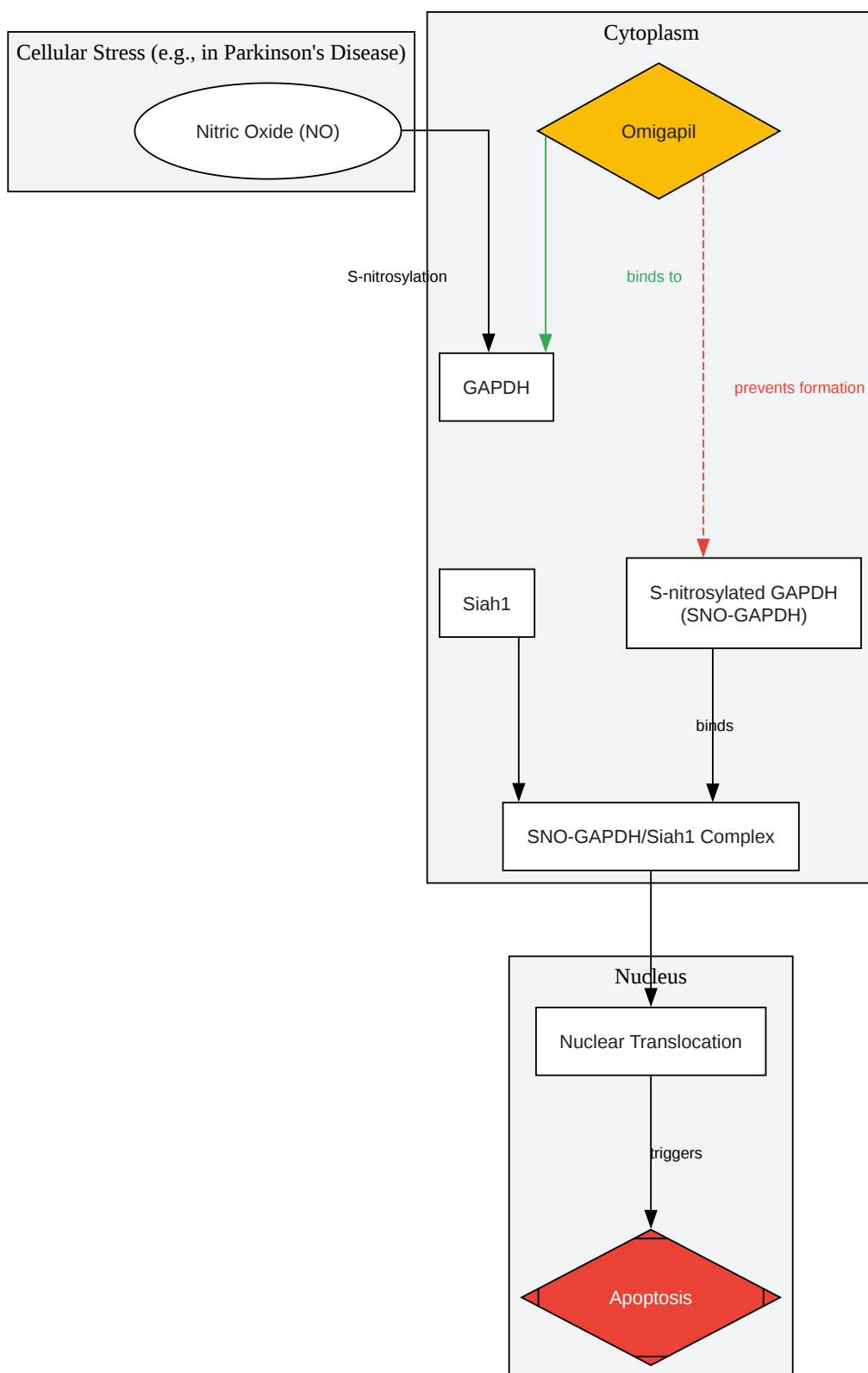
Executive Summary

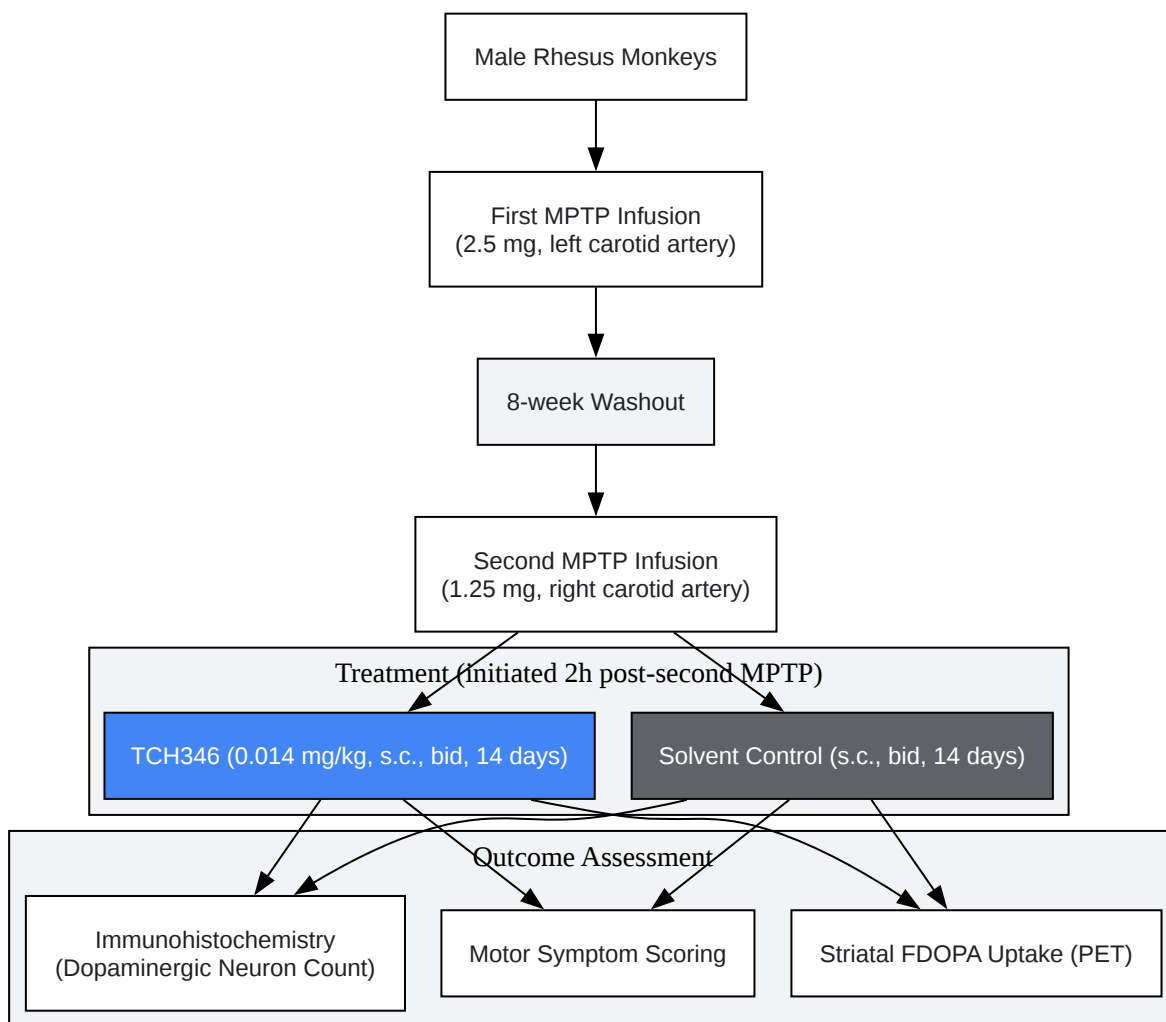
Omigapil, also known as TCH346, is an anti-apoptotic compound that garnered significant interest for its potential neuroprotective effects in Parkinson's disease. Its mechanism of action is centered on the inhibition of a specific cell death cascade involving the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). Preclinical studies in various animal models of Parkinson's disease demonstrated promising results, showing preservation of dopaminergic neurons and amelioration of motor symptoms. However, these promising preclinical findings did not translate into clinical efficacy in a large-scale, double-blind, randomized controlled trial in patients with early Parkinson's disease. This guide provides an in-depth technical overview of the foundational studies of **Omigapil**, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols employed in this research.

Core Mechanism of Action: Inhibition of the GAPDH-Siah1 Apoptotic Pathway

The primary molecular target of **Omigapil** is GAPDH, a crucial enzyme in glycolysis that also plays a role in a cell death cascade.^{[1][2][3][4]} Under conditions of cellular stress, such as those implicated in Parkinson's disease, nitric oxide (NO) can S-nitrosylate GAPDH.^{[1][2][3][4]} This modification confers on GAPDH the ability to bind to Siah1, an E3-ubiquitin-ligase.^{[1][2][3]}

[4] The resulting GAPDH/Siah1 complex translocates to the nucleus, where it mediates apoptosis.[1][2][3][4][5] **Omigapil** exerts its neuroprotective effects by binding to GAPDH, thereby preventing its S-nitrosylation and subsequent interaction with Siah1, ultimately inhibiting the nuclear translocation of the pro-apoptotic complex.[1][2][3][4][6]





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